molecular formula C17H15Cl2N5OS B15084006 N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 577963-76-9

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B15084006
CAS No.: 577963-76-9
M. Wt: 408.3 g/mol
InChI Key: LNENFAKNXWFHGN-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,2,4-triazole core. Its structure includes:

  • Triazole ring substituents: A 4-ethyl group and a 5-pyridin-4-yl moiety.
  • Acetamide group: Linked to a 3,5-dichlorophenyl aromatic ring.

Properties

CAS No.

577963-76-9

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-24-16(11-3-5-20-6-4-11)22-23-17(24)26-10-15(25)21-14-8-12(18)7-13(19)9-14/h3-9H,2,10H2,1H3,(H,21,25)

InChI Key

LNENFAKNXWFHGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the final coupling with the dichlorophenyl acetamide. Common reagents used in these reactions include sodium azide, ethyl bromide, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a simpler, more reduced form of the original compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the compound and its analogues:

Compound Name (IUPAC) Triazole Substituents Pyridine Position Acetamide Substituents Notable Features/Inferred Properties Reference
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-pyridin-4-yl 4-position 3,5-dichlorophenyl High lipophilicity; potential enzyme inhibition N/A
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 4-allyl, 5-pyridin-2-yl 2-position 3,5-dichlorophenyl Allyl group may increase metabolic instability
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-pyridin-4-yl 4-position 3,5-dimethoxyphenyl Methoxy groups enhance solubility
2-[(4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives 4-amino, 5-furan-2-yl N/A Variable aryl groups Anti-exudative activity reported
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-Cl-phenyl) N/A 3,4-difluorophenyl Fluorine atoms improve metabolic stability

Key Observations

Pyridine Position: The 4-pyridinyl group (as in the target compound) may favor planar interactions with biological targets compared to the 2-pyridinyl isomer (), which could alter binding affinity due to steric or electronic effects . Pyridine vs.

Triazole Substituents :

  • Ethyl (target compound) vs. allyl (): The allyl group’s unsaturation might increase reactivity but reduce stability under physiological conditions .
  • 4-Methylphenyl (): Bulky aromatic substituents could enhance π-π stacking interactions but reduce solubility .

Acetamide Aromatic Group: 3,5-Dichlorophenyl (target compound): Electron-withdrawing Cl atoms increase lipophilicity and may enhance membrane permeability. Fluorine/Chlorine Combinations (): Fluorine’s electronegativity and small size can optimize pharmacokinetics .

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 577963-76-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a dichlorophenyl moiety and a triazole ring, which are known to contribute to various biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C17H15Cl2N5OSC_{17}H_{15}Cl_2N_5OS, with a molecular weight of approximately 408.3 g/mol. The compound exhibits specific physicochemical properties such as:

PropertyValue
Molecular Weight408.3 g/mol
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6

These properties suggest that the compound may have good solubility and permeability characteristics, which are essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole moiety. For instance, derivatives of triazoles have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure activity relationship (SAR) studies indicate that the presence of electronegative substituents, such as chlorine atoms on the phenyl ring, enhances the cytotoxic effects against cancer cells.

  • Mechanism of Action : Triazole derivatives often interact with key proteins involved in cancer cell growth and survival. For example, they may inhibit enzymes like thymidylate synthase or HDAC, which are crucial for DNA synthesis and histone modification respectively .
  • Case Studies : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole-containing compounds are known for their effectiveness against various bacterial strains:

  • Antibacterial Efficacy : Research indicates that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups is critical for enhancing this activity .
  • Testing Methods : The antimicrobial activity is often assessed using methods such as the disk diffusion assay or minimum inhibitory concentration (MIC) determinations.

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the modulation of inflammatory pathways.
  • Antioxidant Activity : The compound may also possess antioxidant properties that could contribute to its overall therapeutic profile.

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